molecular formula C12H21N3O3 B1397975 1-Boc-3-(3-oxo-1-piperazinyl)azetidine CAS No. 1257293-71-2

1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Cat. No.: B1397975
CAS No.: 1257293-71-2
M. Wt: 255.31 g/mol
InChI Key: ZYOPXPCGSUAHOF-UHFFFAOYSA-N
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Description

1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a chemical compound with the molecular formula C12H21N3O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a piperazinyl group with an oxo substituent. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-(3-oxo-1-piperazinyl)azetidine can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 1-boc-3-oxopiperazine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-oxo-1-piperazinyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several fields:

1. Medicinal Chemistry

  • Drug Development : 1-Boc-3-(3-oxo-1-piperazinyl)azetidine is investigated as a pharmacophore in drug discovery, particularly for developing enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it suitable for designing drugs aimed at treating various diseases, including cancer and autoimmune disorders .

2. Biological Research

  • Biochemical Probes : The compound is utilized in creating biochemical probes that help study biological processes. Its structural properties allow it to function effectively in molecular tools aimed at understanding enzyme activities and receptor interactions .

3. Synthesis of Antibacterial Agents

  • Aminoglycoside Analogues : this compound can be transformed into novel aminoglycoside compounds with antibacterial activity. This application is particularly relevant in the fight against antibiotic-resistant bacteria .

4. Development of HCV Protease Inhibitors

  • Hepatitis C Treatment : The compound serves as an intermediate in synthesizing HCV protease inhibitors, crucial for treating Hepatitis C virus genotype 1 infections. This highlights its importance in antiviral drug development .

Case Study 1: Anticancer Applications

In a recent study, researchers explored the use of this compound derivatives as potential BCL6 inhibitors, which are significant in the context of certain lymphomas. The synthesized compounds demonstrated promising antiproliferative activity, indicating their potential as therapeutic agents against cancer .

Case Study 2: In Vivo Efficacy

Another study investigated the pharmacokinetics of a related compound derived from this compound. Administered to mice, the compound showed effective modulation of target enzymes, leading to reduced tumor growth rates. This case underscores the compound's utility in preclinical models for drug efficacy testing .

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can interact with active sites or binding pockets, while the azetidine ring provides structural rigidity and stability. The exact pathways and molecular interactions involved vary depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-oxopiperazine: A structurally related compound with similar reactivity and applications.

    tert-Butyl 3-azetidinecarboxylate: Another azetidine derivative used in organic synthesis.

    3-(3-oxo-1-piperazinyl)azetidine: Lacks the Boc protecting group but shares similar core structure and reactivity.

Uniqueness

1-Boc-3-(3-oxo-1-piperazinyl)azetidine is unique due to the presence of both the azetidine and piperazinyl groups, which confer distinct reactivity and structural properties. The Boc protecting group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a novel compound that integrates an azetidine ring with a piperazine moiety, featuring a ketone functional group. Its unique structure lends itself to various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H21N3O3
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1257293-71-2

The compound's structure facilitates interactions with biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazinyl group enhances binding affinity due to its structural properties, while the azetidine ring contributes to the compound's stability and rigidity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses.

Biological Applications

This compound has shown promise in several areas of biological research:

1. Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug discovery. Its structure allows for modifications that could enhance efficacy against various diseases, including cancer.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 1-boc-3-oxopiperazine under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Pathways:

Reaction TypeDescription
Oxidation Introduces additional functional groups; common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Converts oxo groups to hydroxyls; lithium aluminum hydride is a typical reducing agent.
Substitution Functional groups can be introduced via alkyl halides or acyl chlorides in the presence of a base.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into potential applications:

Example Study:

A study on oxazine-linked pyrimidines revealed their ability to inhibit NF-kB signaling pathways in breast cancer cells, suggesting that similar compounds could exhibit anticancer properties through analogous mechanisms .

Properties

IUPAC Name

tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPXPCGSUAHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-oxopiperazine 4a (490 mg, 4.89 mmol) and N-Boc-azetidin-3-one 1a (922 mg, 5.38 mmol) in 1,2-dichloroethane (10 mL) and HOAc (0.5 mL) was added Na(OAc)3BH (1141, 5.38 mmol). The reaction was stirred at room temperature overnight. Additional 1a (335 mg, 1.96 mmol) and Na(OAc)3BH (415 mg, 1.96 mmol) was added. The reaction was stirred for another 24 h before it was quenched with aq. NaHCO3. The resulting mixture was extracted with CH2Cl2. The organic solution was dried over Na2SO4 and concentrated. Purification by column chromatography (silica gel, 4% MeOH/CH2Cl2) gave intermediate 4b as white solid (860 mg).
Quantity
490 mg
Type
reactant
Reaction Step One
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922 mg
Type
reactant
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10 mL
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solvent
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0.5 mL
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solvent
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5.38 mmol
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reactant
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335 mg
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reactant
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415 mg
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of piperazin-2-one (1.52 g, 15.1 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (2.0 g, 11.6 mmol) and trimethyl orthoformate (12.8 mL, 12.4 g, 117 mmol) in AcOH (0.7 mL) and DCE (50 mL) was stirred for 5 h before the addition of triacetoxyborohydride (4.9 g, 23.2 mmol). The resulting mixture was stirred for 16 h then partitioned between DCM and H2O. The organic layer was dried (Na2SO4) and concentrated in vacuo. The resulting oil was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording the title compound as a foam (827 mg, 28%). 1H NMR (CDCl3, 300 MHz): δ 6.24 (s, 1H); 3.97 (dd, J=8.9, 7.1 Hz, 2H); 3.82 (dd, J=5.2, 2.2 Hz, 2H); 3.40 (td, J=5.2, 2.2 Hz, 2H); 3.24-3.15 (m, 1H); 3.07 (s, 2H); 2.60 (t, J=5.4 Hz, 2H); 1.44 (s, 9H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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